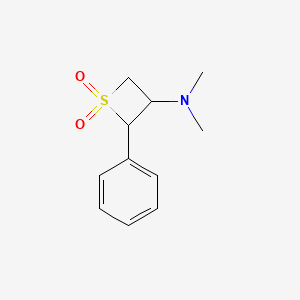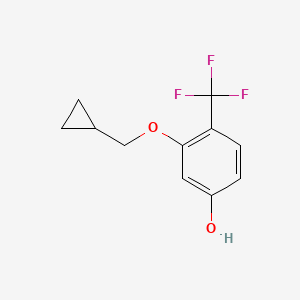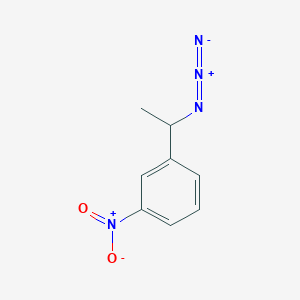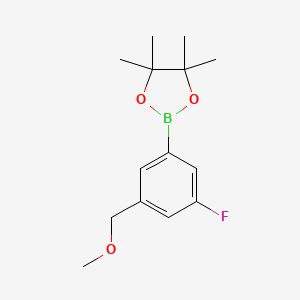
N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine is a chemical compound with the molecular formula C10H13NO2S It is characterized by a thietane ring, which is a four-membered ring containing sulfur, and a phenyl group attached to the second carbon of the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine typically involves the reaction of phenylthioacetic acid with dimethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the thietane ring. The reaction conditions generally include:
- Temperature: 50-70°C
- Solvent: Anhydrous dichloromethane
- Reaction time: 4-6 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids can enhance the reaction efficiency and reduce the reaction time. The final product is typically purified through recrystallization or column chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Sulfides
Substitution: Halogenated or nitrated derivatives of the phenyl group
Applications De Recherche Scientifique
N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine: Unique due to its thietane ring structure.
N,N-dimethyl-1,1-dioxo-2-phenylthietan-2-amine: Similar structure but with the phenyl group attached to a different carbon.
N,N-dimethyl-1,1-dioxo-2-phenylthietan-4-amine: Another isomer with the phenyl group on the fourth carbon.
Uniqueness
This compound is unique due to the specific positioning of the phenyl group and the presence of the thietane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
5684-61-7 |
|---|---|
Formule moléculaire |
C11H15NO2S |
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine |
InChI |
InChI=1S/C11H15NO2S/c1-12(2)10-8-15(13,14)11(10)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3 |
Clé InChI |
KANGALXCWZESAK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CS(=O)(=O)C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile](/img/structure/B13990320.png)
![(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one](/img/structure/B13990326.png)

![8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B13990338.png)






